3,3'-(Piperazine-1,4-diyl)bis(N,N-dimethylpropanamide)
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Overview
Description
3,3’-(Piperazine-1,4-diyl)bis(N,N-dimethylpropanamide) is a synthetic organic compound that features a piperazine ring substituted with two N,N-dimethylpropanamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Piperazine-1,4-diyl)bis(N,N-dimethylpropanamide) typically involves the reaction of piperazine with N,N-dimethylpropanamide under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the piperazine, followed by the addition of N,N-dimethylpropanamide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3,3’-(Piperazine-1,4-diyl)bis(N,N-dimethylpropanamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or alcohols; reactions often require catalysts or specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
3,3’-(Piperazine-1,4-diyl)bis(N,N-dimethylpropanamide) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3,3’-(Piperazine-1,4-diyl)bis(N,N-dimethylpropanamide) involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3,3’-(1,4-Piperazinediyl)bis(1,2-benzothiazole): Similar in structure but contains benzothiazole groups instead of N,N-dimethylpropanamide.
3,3’-(Piperazine-1,4-diyl)bis(1-phenylpropan-1-one): Features phenylpropanone groups, offering different chemical properties and applications.
1,4-Bis(3-aminopropyl)piperazine: Contains aminopropyl groups, commonly used in polymer synthesis and as a curing agent.
Uniqueness
Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial applications .
Properties
CAS No. |
53151-48-7 |
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Molecular Formula |
C14H28N4O2 |
Molecular Weight |
284.40 g/mol |
IUPAC Name |
3-[4-[3-(dimethylamino)-3-oxopropyl]piperazin-1-yl]-N,N-dimethylpropanamide |
InChI |
InChI=1S/C14H28N4O2/c1-15(2)13(19)5-7-17-9-11-18(12-10-17)8-6-14(20)16(3)4/h5-12H2,1-4H3 |
InChI Key |
JVPSQAMDGVPYHX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CCN1CCN(CC1)CCC(=O)N(C)C |
Origin of Product |
United States |
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